molecular formula C19H21ClFNO3 B000311 Paroxetine hydrochloride CAS No. 78246-49-8

Paroxetine hydrochloride

Número de catálogo B000311
Número CAS: 78246-49-8
Peso molecular: 365.8 g/mol
Clave InChI: GELRVIPPMNMYGS-RVXRQPKJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Paroxetine hydrochloride synthesis has been explored through various methods, emphasizing the compound's complexity and the quest for efficient production processes. The synthesis involves multiple steps, including chiral separation, esterification, etherification, and hydrolysis, with total yields varying across different methods. For example, one method achieved a total yield of 41.2% starting from (±)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl piperidine (Xiu Wenhua & Wu Zhong-lian, 2006). Other synthesis approaches include asymmetric synthesis starting from 4-fluorobenzaldehyde (Marvin S. Yu et al., 2000), and a convenient synthesis method starting from 1-benzyl-4-piperidone (László Czibula et al., 2004).

Molecular Structure Analysis

The molecular structure of paroxetine hydrochloride is characterized by its trans-3,4-disubstituted piperidine compound, exhibiting crucial medicinal properties. Detailed structural analysis and methods of preparation, including pharmacokinetics, metabolism, and pharmacological effects, have been extensively documented, providing insights into its interaction mechanisms and efficacy (David Germann et al., 2013).

Chemical Reactions and Properties

Paroxetine hydrochloride's synthesis and the production of its metabolites involve complex chemical reactions, highlighting its dynamic nature and the importance of understanding its chemical properties for therapeutic applications. The synthesis of its major metabolites involves demethylenation to a catechol intermediate, followed by O-methylation (M. Segura et al., 2003).

Physical Properties Analysis

The study of paroxetine hydrochloride's physical properties, such as its hydration behavior and crystal forms, has revealed interesting aspects of its stability and interaction with water. For instance, paroxetine HCl was found to exist in anhydrous form and as a stable hemihydrate, with evidence suggesting that the anhydrous form is not anhydrate but rather a nonstoichiometric hydrate with unique characteristics (M. F. Pina et al., 2012).

Chemical Properties Analysis

The chemical properties of paroxetine hydrochloride, including its binding characteristics and inhibition profiles, contribute to its effectiveness as an antidepressant. Its selective inhibition of serotonin reuptake and interaction with the serotonin transporter complex are critical to its antidepressant activity (Estelle Habert et al., 1985).

Aplicaciones Científicas De Investigación

Paroxetine Hydrochloride is a potent antidepressant used for the treatment of Major Depressive Disorder (MDD), which is one of the main contributors to disability and suicide mortality globally . It belongs to the class of selective serotonin reuptake inhibitors .

  • Scientific Field : Psychiatry and Pharmacology .
  • Summary of the Application : Paroxetine Hydrochloride is primarily used in the treatment of MDD, anxiety disorders, and social phobias . It’s also used off-label in children and adolescents .
  • Methods of Application : Paroxetine Hydrochloride is administered orally. The dosage and duration of treatment depend on the specific condition being treated and the patient’s response to the medication .
  • Posttraumatic Stress Disorder (PTSD)

    • Field : Psychiatry
    • Application : Paroxetine Hydrochloride is used in the treatment of PTSD .
    • Method : It is administered orally, with dosage and duration of treatment depending on the specific condition and the patient’s response to the medication .
    • Outcome : Treatment with Paroxetine Hydrochloride has been found to reduce the symptoms of PTSD .
  • Symptoms of Menopause

    • Field : Gynecology
    • Application : Paroxetine Hydrochloride is used to treat vasomotor symptoms (e.g., hot flashes, night sweats) in women undergoing menopausal transition .
    • Method : It is administered orally, with dosage and duration of treatment depending on the specific condition and the patient’s response to the medication .
    • Outcome : Treatment with Paroxetine Hydrochloride has been found to reduce the symptoms of menopause .
  • Veterinary Medicine

    • Field : Veterinary Medicine
    • Application : Paroxetine Hydrochloride is used in veterinary medicine, particularly in the treatment of canine aggression .
    • Method : It is administered orally, with dosage and duration of treatment depending on the specific condition and the animal’s response to the medication .
    • Outcome : Treatment with Paroxetine Hydrochloride has been found to reduce symptoms of aggression in canines .
  • Premature Ejaculation

    • Field : Urology
    • Application : Paroxetine Hydrochloride is used off-label for the treatment of premature ejaculation .
    • Method : It is administered orally, with dosage and duration of treatment depending on the specific condition and the patient’s response to the medication .
    • Outcome : Treatment with Paroxetine Hydrochloride has been found to delay ejaculation .
  • Irritable Bowel Syndrome (IBS)

    • Field : Gastroenterology
    • Application : Paroxetine Hydrochloride is used off-label for the treatment of IBS .
    • Method : It is administered orally, with dosage and duration of treatment depending on the specific condition and the patient’s response to the medication .
    • Outcome : Treatment with Paroxetine Hydrochloride has been found to reduce the symptoms of IBS .

Safety And Hazards

Paroxetine may cause side effects such as drowsiness, dry mouth, loss of appetite, sweating, trouble sleeping, and sexual dysfunction . Serious side effects may include suicidal thoughts in those under the age of 25, serotonin syndrome, and mania . It is recommended not to use paroxetine within 14 days before or 14 days after you have used an MAO inhibitor .

Propiedades

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELRVIPPMNMYGS-RVXRQPKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61869-08-7 (Parent)
Record name Paroxetine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078246498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50228914
Record name Paroxetine hydrochloride [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paroxetine hydrochloride

CAS RN

78246-49-8, 130855-16-2, 110429-35-1
Record name Paroxetine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78246-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paroxetine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078246498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paroxetine hydrochloride, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paroxetine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Paroxetine hydrochloride [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride, hydrate (2:2:1), (3S,4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride (1:1), (3S,4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAROXETINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I3T11UD2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PAROXETINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V22ESA4MA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paroxetine hydrochloride
Reactant of Route 2
Reactant of Route 2
Paroxetine hydrochloride
Reactant of Route 3
Paroxetine hydrochloride
Reactant of Route 4
Paroxetine hydrochloride
Reactant of Route 5
Reactant of Route 5
Paroxetine hydrochloride
Reactant of Route 6
Paroxetine hydrochloride

Citations

For This Compound
3,860
Citations
D Germann, G Ma, F Han, A Tikhomirova - Profiles of Drug Substances …, 2013 - Elsevier
… The literature reports significantly different melting ranges for paroxetine hydrochloride likely due to polymorphism or pseudopolymorphism associated with this molecule. The Merck …
Number of citations: 19 www.sciencedirect.com
JA Roscoe, GR Morrow, JT Hickok, KM Mustian… - Breast cancer research …, 2005 - Springer
Background. Fatigue can significantly interfere with a cancer patient’s ability to fulfill daily responsibilities and enjoy life. It commonly co-exists with depression in patients undergoing …
Number of citations: 281 link.springer.com
CG McMahon, K Touma - International journal of impotence research, 1999 - nature.com
… ’ administration of paroxetine hydrochloride in the drug … 1997, with oral paroxetine hydrochloride, a selective serotonin re-… A) were initially treated with paroxetine hydrochloride 20 …
Number of citations: 107 www.nature.com
CG McMAHON, K TOUMA - The Journal of urology, 1999 - auajournals.org
… We evaluate the efficacy of paroxetine hydrochloride as needed for the treatment of … cross-over comparative studies of paroxetine hydrochloride and placebo. Patients were heterosexual…
Number of citations: 225 www.auajournals.org
V Stearns, C Isaacs, J Rowland, J Crawford, MJ Ellis… - Annals of …, 2000 - Elsevier
… In summary, the data from this pilot trial strongly suggest that paroxetine hydrochloride is an effective therapy for hot flashes in breast cancer survivors. We are now conducting a …
Number of citations: 298 www.sciencedirect.com
A Önal, EŞ Kepekçi, A Öztunç - Journal of AOAC International, 2005 - academic.oup.com
Simple, sensitive, and accurate visible spectrophotometric methods are described for the determination of paroxetine hydrochloride (PA) in tablets. Among them, the first 3 methods are …
Number of citations: 66 academic.oup.com
E Di Girolamo, C Di Iorio, P Sabatini, L Leonzio… - Journal of the American …, 1999 - jacc.org
… The purpose of the study was to determine whether the well tolerated serotonin reuptake inhibitor paroxetine hydrochloride could prevent vasovagal syncope in patients resistant to or …
Number of citations: 396 www.jacc.org
CU Pae, A Misra, BJ Ham, C Han… - Expert Opinion on …, 2010 - Taylor & Francis
… paroxetine hydrochloride at a dose of 20 mg. In this study, the paroxetine mesylate was almost bioequivalent to paroxetine hydrochloride in … comparable to paroxetine hydrochloride in a …
Number of citations: 13 www.tandfonline.com
PC Buxton, IR Lynch, JM Roe - International journal of pharmaceutics, 1988 - Elsevier
… carried out on compressed compacts prepared from a mixture of paroxetine hydrochloride … containing 10% or more of paroxetine hydrochloride. In other experiments we have observed …
Number of citations: 34 www.sciencedirect.com
N Erk, I Biryol - Die Pharmazie-An International Journal of …, 2003 - ingentaconnect.com
The antidepressant agent paroxetine hydrochloride (POT) was studied by cyclic voltammetry (CV), differential pulse voltammetry (DPV) and osteryoung square wave voltammetry (…
Number of citations: 40 www.ingentaconnect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.